molecular formula C11H16N2O B12966085 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one

Cat. No.: B12966085
M. Wt: 192.26 g/mol
InChI Key: GBUVVDVKMKXTQZ-UHFFFAOYSA-N
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Description

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one is a synthetic organic compound featuring a pyridin-2-one scaffold linked to a piperidine ring. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small molecule therapeutics. Compounds with similar piperidine-heterocycle frameworks are frequently investigated as key intermediates or core structures for their potential biological activity . Research Applications and Potential: The primary research value of this compound lies in its use as a building block in drug discovery. The piperidine moiety is a privileged structure in medicinal chemistry, often contributing to pharmacological activity and metabolic stability. Research into analogous compounds has shown that such structures can be developed to target specific receptors. For instance, certain piperidine-containing derivatives have been designed and studied as potent and selective neurokinin-3 (NK-3) receptor antagonists, indicating potential pathways for research into the central nervous system . Other structurally related molecules are known to target enzymes like serine/threonine-protein kinases, which play critical roles in cell cycle regulation and DNA damage response pathways . Handling and Usage: This product is provided for chemical and biological research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As with all chemicals of this nature, standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-methyl-5-piperidin-3-ylpyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-13-8-10(4-5-11(13)14)9-3-2-6-12-7-9/h4-5,8-9,12H,2-3,6-7H2,1H3

InChI Key

GBUVVDVKMKXTQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2CCCNC2

Origin of Product

United States

Preparation Methods

Pyridin-2-one Core Formation

The pyridin-2-one scaffold can be synthesized via cyclization reactions involving substituted pyridine precursors or through functional group transformations on pyridine derivatives. One common approach involves:

  • Starting from 5-bromo-2-methoxypyridin-3-amine or related halogenated pyridine derivatives.
  • Employing Suzuki cross-coupling reactions to introduce aromatic or heteroaromatic substituents at the 5-position.
  • Subsequent demethylation or deprotection steps to yield the pyridin-2-one structure.

For example, a fragment library based on 3-aminopyridin-2-one was synthesized by Suzuki coupling at the C5 position, followed by deprotection using in situ generated trimethylsilyl iodide (TMS-I), demonstrating the feasibility of functionalization at this position.

N-Methylation

The methyl group at the nitrogen (N-1) of the pyridin-2-one ring is typically introduced via alkylation reactions. Common methods include:

  • Treatment of the pyridin-2-one intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, transfer hydrogenation methods can be used to methylate piperidine derivatives, which can then be incorporated into the pyridinone framework.

Use of Grignard Reagents and Catalysts

Grignard reagents, such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard), have been employed to form key intermediates at ambient temperature, avoiding cryogenic conditions required by lithium reagents. This approach is advantageous for forming carbonyl-containing intermediates linked to piperidine moieties.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Notes/Outcome
Transfer hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, heat (90-95 °C) Converts piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid
Formation of hydrochloride salt 1.5 eq HCl Yields hydrochloride salt of methylated piperidine derivative
Amide formation Thionyl chloride, diethylamine Produces N,N-diethyl-1-methylpiperidine-4-carboxamide intermediate
Grignard reaction Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), ambient temperature Forms (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone intermediate
Suzuki coupling Boronic acid derivatives, Pd catalyst, base Functionalizes pyridin-2-one at C5 position with piperidin-3-yl or other substituents
N-Methylation Methyl iodide or dimethyl sulfate, base Introduces methyl group at N-1 position of pyridin-2-one ring

Research Findings and Optimization

  • Transfer hydrogenation using formaldehyde and palladium catalysts under mild heating is an efficient method for selective N-methylation of piperidine carboxylic acids, which are key intermediates in the synthesis.
  • The use of Turbo Grignard reagents allows for ambient temperature reactions, improving safety and scalability compared to lithium reagents.
  • Suzuki cross-coupling provides a versatile and regioselective method to introduce the piperidin-3-yl substituent at the 5-position of the pyridin-2-one ring, enabling structural diversity.
  • Purification typically involves crystallization or silica gel chromatography, with yields reported in the range of 60-90% depending on the step and scale.

Summary Table of Key Preparation Steps

Intermediate/Product Methodology Key Reagents/Conditions Yield Range (%) Reference
1-Methylpiperidine-4-carboxylic acid Transfer hydrogenation Formaldehyde, Pd/C, formic acid, heat (90-95 °C) 70-85
Hydrochloride salt of methylated piperidine Acidification HCl (1.5 eq) Quantitative
N,N-Diethyl-1-methylpiperidine-4-carboxamide Amide formation Thionyl chloride, diethylamine 65-80
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Grignard reaction Turbo Grignard reagent, ambient temperature 75-90
5-(Piperidin-3-yl)pyridin-2(1H)-one Suzuki coupling and deprotection Pd catalyst, boronic acid derivatives, TMS-I 60-85
N-Methylation of pyridin-2-one Alkylation Methyl iodide, base 70-90

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural features suggest that it may interact with specific neurotransmitter systems.

Neuropharmacological Studies

Research indicates that 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Such interactions are crucial for developing treatments for conditions like schizophrenia and depression.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one, and evaluated their affinity for dopamine receptors. Results indicated promising binding affinities, suggesting potential as antipsychotic agents .

Material Science

Beyond medicinal applications, this compound has implications in material science, particularly in the development of organic semiconductors.

Organic Electronics

The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications, enhancing performance in electronic devices.

Case Study:
A recent study highlighted the use of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one in fabricating organic semiconductor materials. The research demonstrated that incorporating this compound into polymer blends improved charge transport properties significantly, leading to increased efficiency in OLEDs .

Synthesis and Characterization

The synthesis of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Step Reagents Conditions Yield
Step 1PyridineReflux85%
Step 2PiperidineStirring75%
Step 3MethylationUnder N290%

Mechanism of Action

The mechanism of action of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyridin-2(1H)-one scaffold is widely modified to optimize target selectivity, pharmacokinetics, and potency. Below is a comparative analysis of key analogs:

Modifications at the C5 Position

Compound Name Substituent at C5 Biological Target Key Findings Reference
1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one Piperidin-3-yl Not explicitly stated Structural similarity to vesicular acetylcholine ligands (e.g., 17h) .
1-Methyl-5-(piperidine-4-carbonyl)pyridin-2(1H)-one (17h) Piperidine-4-carbonyl Vesicular acetylcholine Demonstrated $ ^1H $ NMR δ 1.57–1.88 (m, 4H), 3.50 (s, 3H); moderate binding affinity .
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives Piperazine-1-carbonyl eIF4A3 RNA helicase Compounds 1o/1q showed T/C values of 54% and 29% in antitumor assays, improved solubility, and P-gp substrate stability .
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one Benzoimidazol-2-yl IGF-1R kinase Amine side chains at C4 enhanced enzyme potency (IC$_{50}$ < 100 nM) .

Substituent Effects on Pharmacokinetics

  • Electron-Withdrawing Groups (EWGs): Fluorinated derivatives (e.g., compounds 34–36) exhibited enhanced metabolic stability due to reduced CYP450-mediated oxidation .
  • Piperazine vs. Piperidine: Piperazine-1-carbonyl analogs (e.g., 1o/1q) showed superior oral bioavailability (F > 30%) compared to piperidine-linked derivatives, attributed to improved solubility and reduced P-gp efflux .
  • Benzoimidazole Linkers: Compounds with (S)-configured piperidin-3-ylmethyl-benzoimidazole groups (e.g., 27–31) achieved sub-micromolar potency against bromodomains via optimized hydrophobic interactions .

Structure-Activity Relationship (SAR) Trends

  • Positional Isomerism: Piperidin-3-yl substitution (target compound) vs. piperidin-4-yl (17h) alters steric and electronic profiles, impacting target engagement .
  • Carbonyl vs. Alkyl Linkers: Carbonyl groups (e.g., piperazine-1-carbonyl) enhance hydrogen-bonding interactions with helicase ATP-binding pockets, whereas alkyl chains improve membrane permeability .
  • Chirality: (S)-enantiomers of pyridinone derivatives consistently outperformed (R)-counterparts in target selectivity, as seen in eIF4A3 inhibitors .

Physicochemical and ADMET Profiles

Property 1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (1q) 3-(Benzoimidazol-2-yl)pyridin-2(1H)-one
LogP ~2.1 (predicted) 1.8 2.5
Solubility (µg/mL) Low (aqueous) 120 (pH 6.8) 45 (pH 6.8)
Metabolic Stability Moderate (CYP3A4 substrate) High (CYP3A4 t$_{1/2}$ > 60 min) Low (CYP2D6 t$_{1/2}$ < 20 min)
P-gp Substrate Yes No Yes

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